molecular formula C18H22ClNO2 B257263 N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide

N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide

Cat. No. B257263
M. Wt: 319.8 g/mol
InChI Key: QISWSHWLQMWBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide, also known as CL-4MA, is a synthetic compound that belongs to the class of adamantane derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. CL-4MA is a highly potent and selective inhibitor of the TRPM8 ion channel, which is involved in various physiological processes, including pain sensation, thermoregulation, and cancer cell proliferation.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide binds to the transmembrane domain of the TRPM8 ion channel and inhibits its activity. TRPM8 is a cold and menthol receptor that is expressed in sensory neurons and other tissues. It plays a critical role in the detection of cold temperatures and the modulation of pain sensation. TRPM8 is also involved in the regulation of cell proliferation and apoptosis in cancer cells. By inhibiting TRPM8, N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide can modulate these physiological processes.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It can inhibit the cold and menthol sensitivity of TRPM8 in sensory neurons. It can also inhibit the proliferation and induce apoptosis of cancer cells that express TRPM8. In addition, N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide can modulate the expression of various genes that are involved in pain sensation, thermoregulation, and cancer cell proliferation. These effects make N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide a valuable tool compound for studying the role of TRPM8 in these processes.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide has several advantages as a tool compound for scientific research. It is highly potent and selective for the TRPM8 ion channel, which makes it a valuable tool for studying the role of TRPM8 in various physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in some assays. It can also have off-target effects on other ion channels, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide in scientific research. One direction is to use N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide as a tool compound to study the role of TRPM8 in pain sensation and thermoregulation. Another direction is to use N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide to develop new drugs that target TRPM8 for the treatment of pain, cancer, and other diseases. Additionally, N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide can be used to study the structure and function of TRPM8 and other ion channels. Overall, N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide has significant potential for advancing our understanding of the role of TRPM8 in various physiological processes and for developing new therapies for pain and cancer.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide involves the reaction of 3-chloro-4-methoxyaniline with 1-adamantanecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields a white solid, which is then purified by recrystallization. The purity of the final product can be confirmed by using analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a highly potent and selective inhibitor of the TRPM8 ion channel, which is involved in various physiological processes, including pain sensation, thermoregulation, and cancer cell proliferation. N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide can be used as a tool compound to study the role of TRPM8 in these processes. It can also be used to develop new drugs that target TRPM8 for the treatment of pain, cancer, and other diseases.

properties

Product Name

N-(3-chloro-4-methoxyphenyl)-1-adamantanecarboxamide

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C18H22ClNO2/c1-22-16-3-2-14(7-15(16)19)20-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,20,21)

InChI Key

QISWSHWLQMWBEX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)Cl

Origin of Product

United States

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